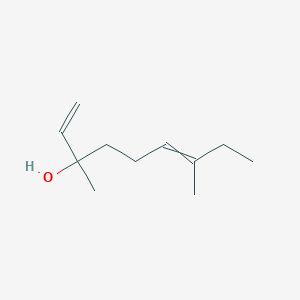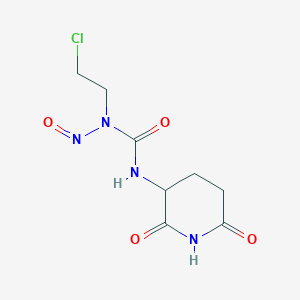
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (CENU) is a synthetic compound that has been widely used in scientific research for its potential as an anticancer agent. It belongs to the class of nitrosourea compounds that have been used in chemotherapy for the treatment of various types of cancer. CENU has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and DNA. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been shown to have both biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of DNA repair enzymes, which can lead to increased DNA damage and cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea in lab experiments is its relatively simple synthesis method. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have promising results in preclinical studies, making it a potentially useful tool in cancer research. However, one limitation of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. One area of research is the development of more potent analogs of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea that can be used in cancer treatment. Another area of research is the development of more targeted delivery systems for 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea, which can improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and its potential use in combination with other chemotherapeutic agents.
Métodos De Síntesis
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea can be synthesized by reacting 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea (CDPU) with sodium nitrite in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. The synthesis of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been extensively studied for its potential as an anticancer agent. It has been shown to have cytotoxic effects on a wide range of cancer cell lines, including breast, lung, and brain cancer cells. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
Número CAS |
13909-02-9 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea |
Fórmula molecular |
C8H11ClN4O4 |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea |
InChI |
InChI=1S/C8H11ClN4O4/c9-3-4-13(12-17)8(16)10-5-1-2-6(14)11-7(5)15/h5H,1-4H2,(H,10,16)(H,11,14,15) |
Clave InChI |
KHWIRCOLWPNBJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
SMILES canónico |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
Otros números CAS |
13909-02-9 |
Vida útil |
Bulk: A sample stored at 60° C for 10 days decomposed 18% (UV). The compound was found to be stable in bulk form at room temperature exposed to lab light through 60 days (UV, TLC and ionic chloride). For long -term storage the bulk compound should be protected from moisture and stored at -15° C. Solution: The compound dissolved in 3% methanol/ water decomposed 4% in one hour, 6.5% in three hours 15% in six hours, and 38% in 24 hours (UV). There was no formation of ionic chloride during the 24 hours. Solutions should be prepared immediately before use. |
Solubilidad |
Water < 1 (mg/mL) Water pH 4 < 1 (mg/mL) Water pH 9 2-3 (mg/mL) 10% EtOH < 1 (mg/mL) 95% EtOH 2-3 (mg/mL) McOH 3-4 (mg/mL) CHCl3 1-3 (mg/mL) Acetone 12.5-15 (mg/mL) |
Sinónimos |
1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea PCNU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




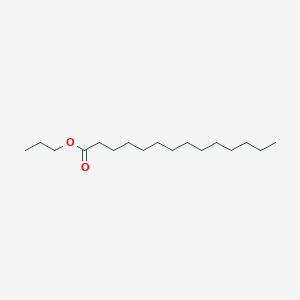
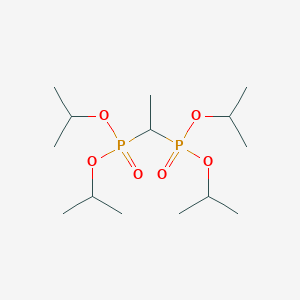

![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
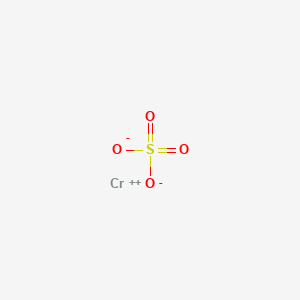
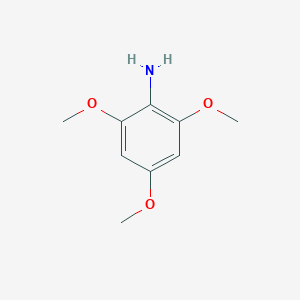
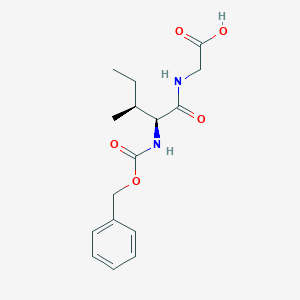

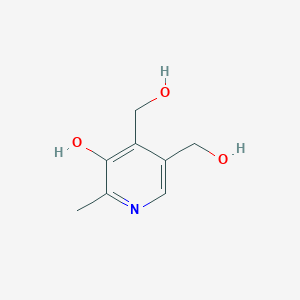
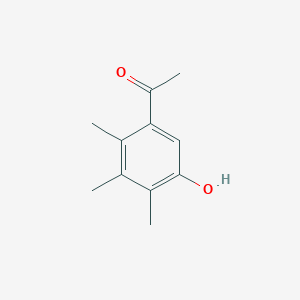
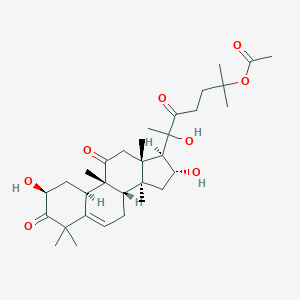
![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)
